molecular formula C17H12ClFO3 B11018354 7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11018354
M. Wt: 318.7 g/mol
InChI Key: SBUANIAUGARJCP-UHFFFAOYSA-N
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Description

7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a 2H-chromen-2-one core structure substituted with a 2-chloro-6-fluorobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves the reaction of 4-methyl-2H-chromen-2-one with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of chroman-2-one derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12ClFO3

Molecular Weight

318.7 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C17H12ClFO3/c1-10-7-17(20)22-16-8-11(5-6-12(10)16)21-9-13-14(18)3-2-4-15(13)19/h2-8H,9H2,1H3

InChI Key

SBUANIAUGARJCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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